molecular formula C7H18FNSi B14386112 3-[Diethyl(fluoro)silyl]propan-1-amine CAS No. 89994-98-9

3-[Diethyl(fluoro)silyl]propan-1-amine

Cat. No.: B14386112
CAS No.: 89994-98-9
M. Wt: 163.31 g/mol
InChI Key: MTCWBIOBNMNAQY-UHFFFAOYSA-N
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Description

3-[Diethyl(fluoro)silyl]propan-1-amine is an organosilicon compound that features a silicon atom bonded to a fluorine atom, two ethyl groups, and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-amine typically involves the reaction of diethylfluorosilane with 3-aminopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(C2H5)2SiF+BrMg(CH2)3NH2(C2H5)2Si(CH2)3NH2+MgBrF\text{(C}_2\text{H}_5)_2\text{SiF} + \text{BrMg(CH}_2\text{)}_3\text{NH}_2 \rightarrow \text{(C}_2\text{H}_5)_2\text{Si(CH}_2\text{)}_3\text{NH}_2 + \text{MgBrF} (C2​H5​)2​SiF+BrMg(CH2​)3​NH2​→(C2​H5​)2​Si(CH2​)3​NH2​+MgBrF

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Diethyl(fluoro)silyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Diethyl(fluoro)silyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the modification of biomolecules for enhanced stability and activity.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-amine involves its ability to form stable bonds with various substrates through its silicon atom. The fluorine atom can participate in hydrogen bonding, enhancing the compound’s reactivity and stability. The propylamine group can interact with biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Diethyl(chloro)silyl]propan-1-amine
  • 3-[Diethyl(bromo)silyl]propan-1-amine
  • 3-[Diethyl(ethoxy)silyl]propan-1-amine

Uniqueness

3-[Diethyl(fluoro)silyl]propan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and ethoxy counterparts

Properties

CAS No.

89994-98-9

Molecular Formula

C7H18FNSi

Molecular Weight

163.31 g/mol

IUPAC Name

3-[diethyl(fluoro)silyl]propan-1-amine

InChI

InChI=1S/C7H18FNSi/c1-3-10(8,4-2)7-5-6-9/h3-7,9H2,1-2H3

InChI Key

MTCWBIOBNMNAQY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CCCN)F

Origin of Product

United States

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